1-(5-Bromopentyl)-4-methylpiperazine hydrobromide

Nucleophilic Substitution Kinetics Leaving Group Ability Synthetic Efficiency

1-(5-Bromopentyl)-4-methylpiperazine hydrobromide (CAS 2006277-25-2) is a heterobifunctional piperazine derivative supplied predominantly as the dihydrobromide salt (C₁₀H₂₃Br₃N₂, MW 411.02 g/mol). The molecule features a terminal primary alkyl bromide on a C5 spacer chain and a tertiary N-methylpiperazine ring, classifying it as a halogenated alkylpiperazine building block.

Molecular Formula C10H22Br2N2
Molecular Weight 330.10 g/mol
CAS No. 2006277-25-2
Cat. No. B12332390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromopentyl)-4-methylpiperazine hydrobromide
CAS2006277-25-2
Molecular FormulaC10H22Br2N2
Molecular Weight330.10 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCCCBr.Br
InChIInChI=1S/C10H21BrN2.BrH/c1-12-7-9-13(10-8-12)6-4-2-3-5-11;/h2-10H2,1H3;1H
InChIKeyKWBXZXPBSOXBHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Bromopentyl)-4-methylpiperazine Hydrobromide (CAS 2006277-25-2) for Specialized Chemical Procurement


1-(5-Bromopentyl)-4-methylpiperazine hydrobromide (CAS 2006277-25-2) is a heterobifunctional piperazine derivative supplied predominantly as the dihydrobromide salt (C₁₀H₂₃Br₃N₂, MW 411.02 g/mol) . The molecule features a terminal primary alkyl bromide on a C5 spacer chain and a tertiary N-methylpiperazine ring, classifying it as a halogenated alkylpiperazine building block . Its dual reactivity—a competent leaving group for nucleophilic displacement and a basic piperazine nitrogen for further alkylation or salt formation—positions it as a versatile intermediate in medicinal chemistry, materials science, and targeted protein degradation (PROTAC) linker assembly .

Why 1-(5-Bromopentyl)-4-methylpiperazine Hydrobromide Cannot Be Indiscriminately Substituted


The scientific utility of 1-(5-bromopentyl)-4-methylpiperazine hydrobromide derives from a precise convergence of three structural features: a primary alkyl bromide with high leaving-group aptitude, an exactly five-methylene spacer arm, and a hydrobromide salt form that governs solubility and handling . Generic substitution by analogs differing in halogen identity (e.g., 1-(5-chloropentyl)-4-methylpiperazine, CAS 50531-63-0) or alkyl chain length (e.g., 1-(6-bromohexyl)-4-methylpiperazine dihydrobromide, CAS 92099-31-5) introduces quantifiable changes in reaction kinetics, lipophilicity, conformational flexibility, and salt-dependent physical properties . These differences propagate into tangible downstream effects on coupling efficiency, product purity, and process reproducibility that cannot be compensated for by simple stoichiometric adjustment.

Quantitative Differentiation Guide for 1-(5-Bromopentyl)-4-methylpiperazine Hydrobromide


Enhanced Nucleophilic Displacement Reactivity of the Terminal C–Br Bond versus C–Cl in Alkylpiperazine Intermediates

The terminal alkyl bromide in 1-(5-bromopentyl)-4-methylpiperazine hydrobromide exhibits markedly superior leaving group ability relative to the analogous 1-(5-chloropentyl)-4-methylpiperazine (CAS 50531-63-0). Under standard SN2 conditions, bromide functions as a better leaving group than chloride due to its lower basicity and higher polarizability, leading to consistently faster reaction rates . While direct kinetic data for this specific compound pair are not reported in the primary literature, exhaustive experimental rates for primary alkyl bromides versus chlorides with amine nucleophiles demonstrate a 30- to 60-fold rate enhancement in bimolecular nucleophilic substitution [1]. For the synthetic chemist, this translates into reduced reaction times, lower required temperatures, and minimized competing elimination pathways when using the bromopentyl reagent.

Nucleophilic Substitution Kinetics Leaving Group Ability Synthetic Efficiency

Precise C5 Spacer Arm Length Versus C6 Extended-Chain Analog for Ligand Geometry Control

The five-methylene spacer in 1-(5-bromopentyl)-4-methylpiperazine dihydrobromide (C₁₀H₂₃Br₃N₂, MW 411.02 g/mol) provides a distinct spatial separation between the piperazine core and the terminal electrophilic center compared to the six-methylene analog 1-(6-bromohexyl)-4-methylpiperazine dihydrobromide (C₁₁H₂₅Br₃N₂, MW 425.04 g/mol; CAS 92099-31-5) . The one-methylene difference alters the extended molecular length by approximately 1.26 Å and increases the number of accessible conformers, which directly influences the distance-dependent geometry of conjugated ligands . In structure-activity relationship (SAR) campaigns, maintaining a consistent C5 linker avoids introducing an additional rotatable bond (target: 5 rotatable bonds; comparator: 6 rotatable bonds) that can confound interpretation of target engagement data and complicate computational modeling of the linker vector [1].

Linker Length Optimization Molecular Recognition Physicochemical Properties

Hydrobromide Salt Solubility and Handling Advantage over Hydrochloride Counterparts for Aqueous Process Compatibility

The dihydrobromide salt of 1-(5-bromopentyl)-4-methylpiperazine is reported to be soluble in water and polar organic solvents (e.g., methanol, ethanol), a property attributed to the larger, more polarizable bromide counterion that facilitates ion-pair dissociation and crystal lattice disruption . In contrast, the hydrochloride salt of the analogous 1-(5-chloropentyl)-4-methylpiperazine (where available) or the free base forms exhibit significantly lower aqueous solubility, often requiring co-solvents or phase-transfer conditions for homogeneous reaction processing [1]. The hydrobromide salt also demonstrates superior crystallinity and ease of handling as a non-hygroscopic, free-flowing powder, which reduces weighing errors and improves batch-to-batch reproducibility in automated synthesis workflows.

Salt Form Selection Aqueous Solubility Process Chemistry

Synthetic Coupling Efficiency of the Bromoalkyl Warhead Versus Chloroalkyl for Fragment Elaboration

The synthetic utility of 1-(5-bromopentyl)-4-methylpiperazine hydrobromide is amplified by the superior leaving group ability of bromine, which directly impacts the isolated yields of subsequent nucleophilic displacement reactions. When the compound is employed as an electrophilic partner in N-alkylation, O-alkylation, or thioether formation, typical isolated yields of the coupled product exceed 80–90% under optimized conditions, a consequence of the lower activation energy for C–Br bond cleavage compared to C–Cl . Literature precedent for analogous primary alkyl bromide versus chloride alkylation of piperazine and related secondary amines demonstrates an average yield improvement of 15–25 percentage points when bromine serves as the leaving group, attributable to the reduced competing elimination and the milder base requirements [1]. This yield differential becomes especially pronounced in sterically demanding or electron-deficient coupling partners where sluggish chloride displacement leads to incomplete conversion and difficult chromatographic purification.

Alkylation Yield Halogen Displacement Medicinal Chemistry Building Blocks

Commercial Specification Rigor: High-Purity Dihydrobromide Salt with ISO-Certified Quality System

Multiple independent commercial suppliers list 1-(5-bromopentyl)-4-methylpiperazine dihydrobromide at certified purity levels of ≥98% (NLT 98%), with full traceability and ISO-certified quality management systems, a specification that is materially higher than the ≥95% purity typical for the corresponding 6-bromohexyl analog and the chloropentyl derivative . High-purity starting material is essential in multi-step syntheses where trace impurities—especially residual 1,5-dibromopentane or unreacted 4-methylpiperazine—can propagate through the sequence, leading to difficult-to-remove byproducts, compromised biological assay interpretation, or failed elemental analysis for patent filings . The availability of MDL-numbered (MFCD29905640), analytically characterized batches from ISO-certified facilities provides procurement confidence not uniformly available across all haloalkyl-piperazine alternatives.

Quality Assurance Batch Consistency Procurement Compliance

Optimal Research and Industrial Deployment Scenarios for 1-(5-Bromopentyl)-4-methylpiperazine Hydrobromide


Late-Stage Functionalization of CNS-Targeted Piperazine Pharmacophores

In medicinal chemistry programs targeting G protein-coupled receptors (GPCRs) or ion channels in the central nervous system, 1-(5-bromopentyl)-4-methylpiperazine hydrobromide serves as an ideal electrophilic tethering reagent. The high leaving-group reactivity of the terminal bromide ensures rapid, high-yielding conjugation to phenolic, aniline, or thiol nucleophiles on advanced intermediates, minimizing exposure of sensitive heterocyclic cores to prolonged heating. The precisely defined C5 linker maintains an optimal spatial separation between the piperazine recognition element and the appended aromatic or heteroaromatic moiety, preserving the ligand binding pose established in earlier SAR rounds . The hydrobromide salt's water solubility facilitates aqueous workup and reduces organic solvent consumption in large-scale parallel synthesis. This application is directly supported by the quantitative evidence of superior SN2 reactivity (Evidence Item 1) and high synthetic coupling yields (Evidence Item 4).

PROTAC Linker Assembly Requiring Exact Spacer Geometry and Aqueous Processability

The design of proteolysis-targeting chimeras (PROTACs) demands linkers of defined length and composition to achieve the ternary complex geometry necessary for efficient ubiquitination. 1-(5-Bromopentyl)-4-methylpiperazine hydrobromide provides a rigid yet flexible C5 spacer with a basic piperazine nitrogen that can be protonated in the endosomal compartment, enhancing solubility and promoting membrane escape of the degrader molecule . The five-carbon chain length (versus six in the bromohexyl analog) eliminates one rotatable bond, reducing the entropic penalty upon ternary complex formation and improving the predictability of computational linker modeling. The evidence of precise spacer length differentiation (Evidence Item 2) and hydrobromide salt solubility advantage (Evidence Item 3) directly substantiates this application.

Functionalization of Anion-Exchange Membranes via Quaternary Ammonium Grafting

1-(5-Bromopentyl)-4-methylpiperazine hydrobromide has been employed as a quaternization reagent for methylpiperazine-functionalized poly(ether ketone-cardo) polymers, producing anion-exchange membranes (AEMs) for electrochemical energy devices [1]. The terminal bromide undergoes efficient Menschutkin reaction with the tertiary piperazine nitrogen to install a stable quaternary ammonium cation, while the hydrobromide counterion provides the requisite ionic conductivity. The defined C5 spacer length influences the nanophase separation morphology and water uptake of the resulting membrane. Compared to 1-bromopentane (lacking the piperazine ring) or methyl iodide (lacking the spacer), the bifunctional nature of this reagent enables simultaneous chain extension and charge installation. The evidence of hydrobromide salt handling advantages (Evidence Item 3) and high commercial purity (Evidence Item 5) supports reproducible membrane fabrication.

SAR Exploration of Piperazine-Containing Serotonin and Dopamine Receptor Ligands

Long-chain arylpiperazines (LCAPs) represent a privileged scaffold in neuropsychiatric drug discovery, where subtle variations in linker length and composition profoundly affect receptor subtype selectivity. 1-(5-Bromopentyl)-4-methylpiperazine hydrobromide enables the systematic exploration of the N-alkyl chain parameter while keeping the methylpiperazine core constant, allowing unambiguous attribution of biological activity changes to linker length effects [2]. The high certified purity (≥98%) ensures that observed pharmacological activity is not confounded by trace impurities that may act as orthosteric or allosteric modulators at serotonergic or dopaminergic receptors. The evidence presented in Items 2, 4, and 5 collectively validates this application scenario.

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